molecular formula C19H17FN4O3S B11019391 N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11019391
M. Wt: 400.4 g/mol
InChI Key: JIHLCZHQJURGBL-UHFFFAOYSA-N
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Description

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a fluorobenzyl group, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving the furan-2-ylmethyl group and an appropriate amine or amide precursor.

    Final Coupling Reaction: The final step involves coupling the pyrrolidine intermediate with the thiadiazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it to a thiadiazoline derivative.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiadiazole and furan-containing molecules in various chemical reactions.

Biology

Biologically, N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a potential lead compound for drug development.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can interact with metal ions in enzyme active sites, inhibiting their activity. The fluorobenzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-5-(4-chlorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
  • N-[(2E)-5-(4-methylbenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a distinct and potentially more effective compound in various applications.

Properties

Molecular Formula

C19H17FN4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17FN4O3S/c20-14-5-3-12(4-6-14)8-16-22-23-19(28-16)21-18(26)13-9-17(25)24(10-13)11-15-2-1-7-27-15/h1-7,13H,8-11H2,(H,21,23,26)

InChI Key

JIHLCZHQJURGBL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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